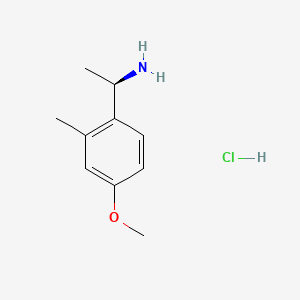![molecular formula C45H42P2 B13651531 (R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)](/img/structure/B13651531.png)
(R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its unique spirobi[indene] structure, which provides steric and electronic properties beneficial for asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) typically involves the reaction of di-p-tolylphosphine with a spirobi[indene] precursor under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenated compounds for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which can be further utilized in various catalytic processes .
Scientific Research Applications
®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) is widely used in scientific research, particularly in the fields of:
Chemistry: As a chiral ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mimetics and other biological catalysts.
Medicine: The compound is explored for its potential in drug synthesis and development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which ®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) exerts its effects involves coordination to metal centers in catalytic processes. The spirobi[indene] structure provides a rigid framework that enhances the selectivity and efficiency of the catalyst. The phosphine ligands interact with the metal center, facilitating various catalytic transformations .
Comparison with Similar Compounds
Similar Compounds
- ®-BINAP
- ®-SEGPHOS
- ®-Tol-Garphos
Uniqueness
Compared to similar compounds, ®-(1,2’,3,3’-Tetrahydro-1,2’-spirobi[indene]-4,7’-diyl)bis(di-p-tolylphosphine) offers a unique combination of steric and electronic properties due to its spirobi[indene] structure. This makes it particularly effective in certain asymmetric catalytic processes where other ligands may not perform as well .
Properties
Molecular Formula |
C45H42P2 |
|---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
[4-bis(4-methylphenyl)phosphanylspiro[1,2-dihydroindene-3,2'-1,3-dihydroindene]-4'-yl]-bis(4-methylphenyl)phosphane |
InChI |
InChI=1S/C45H42P2/c1-31-11-19-37(20-12-31)46(38-21-13-32(2)14-22-38)42-9-6-8-36-29-45(30-41(36)42)28-27-35-7-5-10-43(44(35)45)47(39-23-15-33(3)16-24-39)40-25-17-34(4)18-26-40/h5-26H,27-30H2,1-4H3 |
InChI Key |
UCMZDMCPKGURJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3CC5(C4)CCC6=C5C(=CC=C6)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Benzyloxy)-3,5-dimethylphenyl]boronic acid](/img/structure/B13651455.png)
![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B13651470.png)






![1'-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13651528.png)




